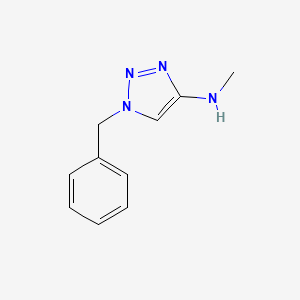

1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine

Description

Contextualization within 1,2,3-Triazole Heterocycle Research

The study of 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine is deeply rooted in the extensive research surrounding the 1,2,3-triazole heterocyclic system. This five-membered ring containing three adjacent nitrogen atoms serves as a versatile scaffold in the design and synthesis of a wide array of functional molecules.

The history of 1,2,3-triazoles dates back to the late 19th century, but their prominence in organic and medicinal chemistry surged with the advent of "click chemistry" in the early 2000s. frontiersin.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry, provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgnih.gov This synthetic accessibility has made the 1,2,3-triazole ring a popular structural motif in drug discovery and materials science. nih.govtandfonline.com

In medicinal chemistry, the 1,2,3-triazole moiety is considered a valuable pharmacophore, a bioisostere for other functional groups like amides and esters, and a linker to connect different molecular fragments. tandfonline.comjuniperpublishers.comresearchgate.net Its unique electronic properties, including a large dipole moment and the ability to participate in hydrogen bonding, contribute to its favorable interactions with biological targets. nih.govresearchgate.net Consequently, 1,2,3-triazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and antidiabetic agents. frontiersin.orgnih.gov

The 1,2,3-triazole ring is a five-membered heterocycle with the molecular formula C₂H₃N₃. wikipedia.org It exists in two tautomeric forms, 1H-1,2,3-triazole and 2H-1,2,3-triazole, with the 2H tautomer being the major form in aqueous solution. wikipedia.org The ring system is aromatic, possessing a planar structure with a delocalized 6π-electron system, which imparts significant stability. guidechem.comresearchgate.net All atoms in the 1,2,3-triazole ring are sp² hybridized. guidechem.comreddit.com

The aromatic nature of the 1,2,3-triazole ring is a key determinant of its chemical behavior and physical properties. This aromaticity contributes to the ring's high stability and resistance to hydrolysis and oxidation. guidechem.com The bond lengths within the triazole ring reflect its delocalized electronic structure. For instance, in N-1 substituted triazoles, the N(1)–N(2) bond is typically longer than the N(2)–N(3) bond, indicating more single- and double-bond character, respectively. nih.gov

| Property | Description | Reference |

|---|---|---|

| Molecular Formula | C₂H₃N₃ | wikipedia.org |

| Molar Mass | 69.065 g/mol | wikipedia.org |

| Appearance | Colorless liquid (unsubstituted) | wikipedia.org |

| Aromaticity | Aromatic, 6π-electron system | guidechem.comresearchgate.net |

| Hybridization | All ring atoms are sp² hybridized | guidechem.comreddit.com |

| Stability | High stability due to aromaticity | wikipedia.org |

Specificity of the 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine Moiety

The substitution at the nitrogen atoms of the 1,2,3-triazole ring significantly influences the molecule's properties. N1-substitution is a common strategy in the design of 1,2,3-triazole-containing compounds. The introduction of a benzyl (B1604629) group at the N1 position can enhance the lipophilicity of the molecule, which may affect its pharmacokinetic properties, such as membrane permeability and metabolic stability.

From a synthetic perspective, N1-substituted 1,2,3-triazoles are readily accessible through various methods, including the aforementioned CuAAC reaction, which typically yields 1,4-disubstituted products. Other synthetic routes to N1-substituted 1,2,3-triazoles have also been developed, providing a versatile toolkit for organic chemists. frontiersin.orgnih.gov

The presence of an amino group at the C4 position of the 1,2,3-triazole ring is of considerable interest in medicinal chemistry. Amino-functionalized heterocyclic compounds are prevalent in biologically active molecules and approved drugs. The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors.

Furthermore, the amino group serves as a versatile synthetic handle for further structural modifications. It can be acylated, alkylated, or used in the construction of larger, more complex molecular architectures. The synthesis of C4-amino-1,2,3-triazoles can be achieved through various synthetic strategies, making them accessible building blocks for drug discovery programs. researchgate.net

The N-methylation of the C4-amino group introduces another layer of structural and functional diversity. N-methylation is a common tactic in medicinal chemistry to fine-tune the physicochemical properties of a lead compound. The addition of a methyl group can alter a molecule's solubility, lipophilicity, and basicity. wordpress.com

In the context of 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine, the N-methyl group can influence the hydrogen bonding capacity of the amino nitrogen. A secondary amine can still act as a hydrogen bond donor, but its properties are different from those of a primary amine. This modification can impact the binding affinity of the molecule to its biological target. From a synthetic standpoint, the N-methylation of amines is a well-established transformation in organic chemistry, with numerous reagents and protocols available to achieve this conversion. acs.orgnih.gov

| Functional Group | Position | Significance in Research | Potential Effects |

|---|---|---|---|

| Benzyl | N1 | Commonly used substituent in medicinal chemistry. | Influences lipophilicity and pharmacokinetic properties. |

| Amino | C4 | Important functional group for biological activity. | Acts as a hydrogen bond donor/acceptor; provides a site for further modification. |

| N-Methyl | on C4-Amine | Used to modulate physicochemical properties. | Alters solubility, lipophilicity, basicity, and hydrogen bonding capacity. |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-N-methyltriazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-11-10-8-14(13-12-10)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTZXKWPVUWABS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN(N=N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyl N Methyl 1h 1,2,3 Triazol 4 Amine and Its Precursors

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies for 1,2,3-Triazole Formation

The CuAAC reaction is a highly efficient and versatile method for the synthesis of 1,2,3-triazoles. mdpi.com This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to yield the corresponding 1,4-disubstituted 1,2,3-triazole. nih.govjocpr.com The uncatalyzed version of this reaction, known as the Huisgen 1,3-dipolar cycloaddition, generally requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.orgnih.gov The introduction of a copper(I) catalyst dramatically accelerates the reaction rate and, crucially, provides exclusive regiocontrol, making it a cornerstone of modern organic synthesis. rsc.orgnih.gov

Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazole Core

The hallmark of the CuAAC reaction is its exceptional regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. rsc.orgias.ac.in This level of control is a direct consequence of the copper(I)-catalyzed mechanism, which proceeds through a distinct pathway compared to the thermal, uncatalyzed reaction. nih.govrsc.org The reaction is tolerant of a wide variety of functional groups, allowing for its application in the synthesis of complex molecules. researchgate.net

The catalytic cycle of the CuAAC reaction is initiated by the formation of a copper(I)-acetylide intermediate from a terminal alkyne and a Cu(I) salt. nih.govacs.org This step is believed to be crucial for the activation of the alkyne. nih.gov The coordination of the copper to the alkyne significantly alters the electronic properties of the alkyne, facilitating the subsequent reaction with the azide. rsc.orgresearchgate.net Density Functional Theory (DFT) studies suggest that the coordination of copper(I) to the alkyne transforms the reaction mechanism from a one-step, non-polar process to a stepwise, polar one. nih.govresearchgate.net This change in mechanism is responsible for the high regioselectivity observed, favoring the formation of the 1,4-isomer through a lower energy transition state. nih.gov The copper catalyst can be introduced from various sources, including Cu(I) salts or by the in situ reduction of Cu(II) salts using a reducing agent such as sodium ascorbate (B8700270). beilstein-journals.orgias.ac.in

The efficiency of the CuAAC reaction can be influenced by several parameters, and their optimization is key to achieving high yields and purity of the desired 1,4-disubstituted 1,2,3-triazole. Key parameters include the choice of solvent, reaction temperature, and the loading of the copper catalyst.

| Parameter | Effect on Reaction | Optimized Conditions |

| Temperature | Generally, the reaction proceeds efficiently at room temperature, but gentle heating can sometimes accelerate the reaction. tandfonline.com | Room temperature to 50°C tandfonline.com |

| Reaction Time | Reaction times can vary from a few hours to 24 hours, depending on the substrates and catalyst system. utwente.nl Shorter reaction times are often achievable with optimized catalyst systems and ligands. researchgate.net | 30 minutes to 24 hours utwente.nlnih.gov |

| Catalyst Loading | Low catalyst loadings are often sufficient, highlighting the efficiency of the catalytic cycle. researchgate.net In some cases, catalyst loading can be as low as 0.01 mol %. mdpi.com | 0.01 mol% to 10 mol% tandfonline.commdpi.com |

| Solvent | Polar solvents are generally preferred as they can aid in the stabilization of the copper(I) species and the solubility of the reactants. researchgate.net Common solvents include DMF, CH3CN, and EtOH. researchgate.net | DMF, CH3CN, EtOH, or solvent-free researchgate.net |

Multicomponent Reaction (MCR) Approaches Incorporating Azides and Alkynes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials, offer significant advantages in terms of efficiency and atom economy. tandfonline.comnih.gov The CuAAC reaction can be integrated into MCR strategies for the synthesis of complex 1,2,3-triazoles. tandfonline.comacs.org For instance, a one-pot, four-component reaction involving a carboxylic acid, 3-bromopropyne, benzyl (B1604629) chloride, and sodium azide in the presence of a copper catalyst can yield a 1,2,3-triazole product in good yield. tandfonline.com These approaches streamline the synthetic process by generating the azide and/or alkyne precursors in situ, followed by the copper-catalyzed cycloaddition. nih.govrsc.org

Ligand Design and Impact on CuAAC Efficiency (e.g., Tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine (TBTA) and Related Polytriazolylamines)

The performance of the CuAAC reaction can be significantly enhanced through the use of ligands that coordinate to the copper(I) catalyst. baseclick.euwikipedia.org These ligands play a crucial role in stabilizing the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state or disproportionation to Cu(0) and Cu(II). baseclick.euwikipedia.org One of the most effective and widely used ligands for this purpose is Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA). baseclick.euwikipedia.orgorgsyn.org TBTA and related polytriazolylamines are known to accelerate the CuAAC reaction and improve its reliability, particularly in biological applications where reactant concentrations are low. nih.govnih.gov

The primary role of ligands like TBTA is to protect the copper(I) ion from oxidative deactivation. baseclick.euwikipedia.orgbeilstein-journals.org The +1 oxidation state of copper is the least thermodynamically stable of its common oxidation states (0, +1, +2). nih.gov In the presence of oxygen, Cu(I) can be readily oxidized to Cu(II), which is catalytically inactive in the CuAAC reaction. nih.govnih.gov TBTA is a polytriazolylamine ligand that chelates the copper(I) ion, forming a stable complex that is less susceptible to oxidation. baseclick.euwikipedia.org This stabilization ensures a higher concentration of the active catalyst throughout the reaction, leading to faster reaction rates and higher yields. baseclick.eu The structure of the Cu(I)-TBTA complex has been shown to be an unusual dinuclear dication where one triazole unit bridges two copper centers. wikipedia.org This complex is an effective catalyst for the CuAAC reaction. wikipedia.org

Enhancement of Catalytic Activity and Reaction Rates

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is a primary method for constructing the 1,4-disubstituted 1,2,3-triazole core. ilacadofsci.com Enhancing the catalytic activity and reaction rates is crucial for efficient synthesis. Various copper(II) sources, such as copper(II) sulfate (B86663) pentahydrate, can be used in conjunction with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. nsf.gov The choice of copper catalyst and ligands plays a significant role in the reaction kinetics. nsf.gov While both copper(I) and copper(II) catalysts can be effective, the anion of the copper salt has been observed to affect the rate of triazole formation. ilacadofsci.comnsf.gov

The use of ligands can significantly accelerate the CuAAC reaction. For instance, novel macrolactones containing two triazole moieties have been shown to be effective ligands for copper sulfate-mediated azide-alkyne cycloaddition reactions. nsf.gov Furthermore, the development of hetero-bimetallic catalysts, such as copper-ruthenium complexes, has been explored, although in some cases, these have shown lower activity compared to their monometallic counterparts. nsf.gov Ruthenium catalysts, in general, offer an alternative to copper, and their catalytic activity for the cycloaddition of terminal alkynes and azides has been evaluated to selectively produce 1,4-disubstituted 1,2,3-triazoles.

The reaction conditions, including solvent and temperature, can also be optimized. While variations in these parameters may have a minimal impact on the reaction's outcome, they can influence the reaction rate. ilacadofsci.com The development of novel catalytic systems, including heterogeneous catalysts, is an active area of research aimed at improving efficiency and simplifying product purification.

| Catalyst System | Key Features | Impact on Reaction Rate | Reference |

|---|---|---|---|

| CuSO₄·5H₂O / Sodium Ascorbate | In situ generation of Cu(I) | Standard, widely used system. | nsf.gov |

| Ruthenium Complexes | Alternative to copper, can offer different regioselectivity. | Effective for selective synthesis of 1,4-disubstituted triazoles. | |

| Ligand-Assisted Copper Catalysis | Ligands can stabilize the catalyst and accelerate the reaction. | Can lead to significant rate enhancement. | nsf.gov |

| Hetero-bimetallic Catalysts (e.g., Cu-Ru) | Combines properties of two different metals. | Activity can be lower than monometallic counterparts in some cases. | nsf.gov |

Alternative Synthetic Pathways for 1,2,3-Triazole Core Formation

While the CuAAC reaction is prevalent, alternative methods for constructing the 1,2,3-triazole ring provide valuable synthetic flexibility, particularly for accessing different substitution patterns.

Cyclocondensation reactions offer a distinct route to the 1,2,3-triazole core. One such approach involves the reaction of hydrazonoyl chlorides with suitable reaction partners. scirp.org These reactions can lead to the formation of various fused heterocyclic systems containing a triazole ring. researchgate.net The mechanism of these reactions has been a subject of study, and they provide a pathway to triazole derivatives that may not be readily accessible through other means. scirp.org The reaction of hydrazonoyl chlorides with various azines, for example, has been shown to produce new functionalized fused heterocycles. scirp.org

The Dimroth rearrangement is a classic organic reaction that involves the isomerization of certain heterocyclic compounds. wikipedia.org In the context of 1,2,3-triazole synthesis, this rearrangement can be utilized by reacting benzyl azides with active methylene (B1212753) compounds. wikipedia.orgnih.govrsc.org This reaction typically proceeds through a ring-opening and ring-closing mechanism, leading to a translocation of the endocyclic and exocyclic nitrogen atoms. wikipedia.orgrsc.org The Dimroth rearrangement has been employed in the synthesis of various biologically active compounds and can be a powerful tool for accessing specific triazole isomers. nih.gov The mechanism involves the initial formation of a triazole, which then undergoes rearrangement to a more stable isomer. nih.govrsc.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgnih.govmdpi.com This technology has been successfully applied to the synthesis of 1,2,3-triazoles, offering a greener and more efficient alternative. rsc.org

Numerous studies have demonstrated the advantages of microwave irradiation in triazole synthesis. For instance, the synthesis of certain 1,2,4-triazole (B32235) derivatives was completed in 10-25 minutes with a 97% yield under microwave irradiation, whereas the conventional method required 290 minutes for a 78% yield. rsc.org Similarly, another synthesis of N-substituted 1,2,4-triazoles was achieved in just 33-90 seconds with an 82% yield using microwave assistance, a significant improvement over the several hours required by conventional heating. rsc.org The one-pot synthesis of other triazole derivatives was found to be 36–72 times faster with microwave irradiation. rsc.org

These examples highlight the potential of microwave-assisted synthesis to significantly improve the efficiency and environmental footprint of 1,2,3-triazole production.

| Triazole Derivative | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |

|---|---|---|---|---|---|

| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | 290 min | 78% | 10-25 min | 97% | rsc.org |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Several hours | Not specified | 33-90 sec | 82% | rsc.org |

| 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b] nsf.govnih.govrsc.orgtriazoles | 36-72 times longer than microwave | Lower than microwave | Not specified | Significantly higher | rsc.org |

Introduction of N-Methyl Group at the C4-Amine Position

The final step in the synthesis of 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine is the introduction of a methyl group onto the C4-amino substituent. This is typically achieved after the formation of the triazole ring.

The synthesis of the precursor, 1-benzyl-1H-1,2,3-triazol-4-amine, can be accomplished through the cycloaddition of benzyl azide with a suitable three-carbon component bearing a nitrogen functionality that can be converted to an amino group. Once the C4-amino-1,2,3-triazole is obtained, the N-methylation can be carried out.

A common method for the N-alkylation of amines is the use of an alkyl halide, such as methyl iodide, in the presence of a base. rsc.orgdtic.mil This reaction proceeds via an SN2 mechanism. For the N-methylation of 1-benzyl-1H-1,2,3-triazol-4-amine, the amine would be treated with methyl iodide and a suitable base to afford the desired N-methylated product. Care must be taken to control the reaction conditions to avoid over-alkylation to form the quaternary ammonium (B1175870) salt.

Another powerful method for the N-methylation of amines is reductive amination. organic-chemistry.org This typically involves the reaction of the amine with formaldehyde (B43269) to form an intermediate imine or aminal, which is then reduced in situ to the methylamine. Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives. organic-chemistry.org This method is often high-yielding and avoids the use of alkyl halides.

Specific N-Alkylation Methodologies for Secondary Amine Formation

The formation of a secondary amine is a critical step in the synthesis of 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine, starting from its primary amine precursor, 1-benzyl-1H-1,2,3-triazol-4-amine. Direct alkylation of primary amines with alkyl halides can often lead to over-alkylation, yielding tertiary amines and quaternary ammonium salts. To circumvent this, several selective mono-N-alkylation methodologies have been developed.

One effective approach involves the use of a reducing agent in the presence of a carbonyl compound, a process known as reductive amination . This versatile method allows for the controlled introduction of an alkyl group. For the synthesis of the target compound, this would involve the reaction of 1-benzyl-1H-1,2,3-triazol-4-amine with an appropriate aldehyde, followed by reduction of the intermediate imine.

Another strategy to control alkylation is the use of specific catalytic systems. For instance, the reductive amination of aldehydes and ketones can be achieved with high chemoselectivity using systems like InCl3/Et3SiH/MeOH, which tolerates a variety of functional groups. While direct alkylation with methyl iodide is a classic method, it often suffers from a lack of selectivity, leading to a mixture of methylated products. masterorganicchemistry.com

The following table summarizes various N-alkylation methodologies applicable to the formation of secondary amines from primary amines, which could be adapted for the synthesis of 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine.

| Alkylating Agent | Reducing Agent / Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Arylaldehyde | Sodium Borohydride / Acetic Acid | Methanol (B129727) or Benzene (B151609) | 0 - 5 °C to reflux | 50-75 | arkat-usa.org |

| Aldehydes/Ketones | Sodium Borohydride / B(OSO3H)3/SiO2 | Acetonitrile | Room Temp. | Excellent | scispace.com |

| Benzaldehyde | Sodium Borohydride / Aquivion-Fe | CPME / Methanol | 40 °C then 0 °C | High | unimi.it |

Strategies for Direct N-Methylation in the Synthesis Pathway

Direct N-methylation of the precursor 1-benzyl-1H-1,2,3-triazol-4-amine offers a more direct route to the final product. Modern synthetic chemistry has seen the development of numerous catalytic systems that enable efficient and selective N-methylation of primary and secondary amines, including heteroaromatic amines.

A prominent and environmentally benign approach is the use of methanol as a C1 source in "borrowing hydrogen" or "hydrogen auto-transfer" reactions. sci-hub.ru These reactions, often catalyzed by transition metal complexes of iridium, ruthenium, or platinum, proceed via the in-situ oxidation of methanol to formaldehyde, which then undergoes reductive amination with the amine substrate. The catalyst facilitates both the dehydrogenation of methanol and the subsequent hydrogenation of the imine intermediate.

For example, iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have been shown to effectively catalyze the N-methylation of a range of aromatic and heterocyclic primary amines with methanol. acs.org These reactions are typically carried out in the presence of a base, such as cesium carbonate (Cs2CO3), and at elevated temperatures. Similarly, ruthenium(II) catalysts can also be employed for the N-methylation of amines using methanol under basic conditions. nih.govacs.org

Another strategy for direct N-methylation involves the use of formaldehyde as the methylating agent in a reductive amination process. This can be achieved using various reducing agents. For instance, a combination of aqueous formaldehyde and zinc has been reported for the selective mono- or di-methylation of amines.

The table below provides an overview of different direct N-methylation strategies that could be applied to the synthesis of 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine.

| Methylating Agent | Catalyst / Reducing Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| Methanol | Iridium(I)-NHC Complex | Cs2CO3 | Methanol | 150 °C (423 K) | High | acs.org |

| Methanol | Ruthenium(II) Complex | Cs2CO3 | Methanol | 140 °C | High | nih.govacs.org |

| Methanol | Al2O3–mordenite | - | - | - | Good | rsc.org |

| Methanol | Platinum on Carbon (Pt/C) | Base | - | - | High | sci-hub.ru |

| Iodomethane | Sodium Methoxide | - | Methanol | - | 63 | dtic.mil |

The synthesis of 1-benzyl-1H-1,2,3-triazole precursors is also a key aspect. The formation of the 1-benzyl-1,2,3-triazole core can be achieved through a [3+2] cycloaddition reaction between benzyl azide and a suitable alkyne. For instance, the reaction of benzyl azide with methyl propiolate yields methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, which can be further functionalized to the desired amine. nih.govnih.gov

Chemical Reactivity and Derivatization of 1 Benzyl N Methyl 1h 1,2,3 Triazol 4 Amine Scaffolds

Reactivity of the Triazole Ring System

The 1,2,3-triazole ring is an aromatic heterocycle characterized by its stability and specific reactivity patterns. The presence of three nitrogen atoms makes the ring electron-deficient, which influences its susceptibility to various chemical transformations.

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Nucleus

The 1,2,3-triazole ring is generally resistant to electrophilic substitution on its carbon atoms due to the electron-withdrawing nature of the adjacent nitrogen atoms, which creates a π-deficient system. nih.gov Electrophilic attack, when it occurs, typically happens at the nitrogen atoms. nih.gov

Conversely, the electron-deficient character of the triazole carbons makes them susceptible to nucleophilic attack, particularly at the C5 position. nih.gov However, direct nucleophilic substitution on an unsubstituted carbon atom is challenging. A more common strategy involves the introduction of a leaving group, such as a halogen, onto the triazole ring. For instance, 2-phenyltriazole 1-oxides can be selectively halogenated at the C5 position, and this halogen can then be displaced by strong nucleophiles. Subsequent deoxygenation provides a route to C5-substituted 1,2,3-triazoles. rsc.org This activation strategy allows for the introduction of a wide range of substituents, including fluoro, chloro, alkoxy, amino, and cyano groups, onto the triazole nucleus. rsc.org

Metalation and Cross-Coupling Reactions at Triazole Carbon Positions

Modern synthetic methods have enabled the functionalization of the C-H bonds of the triazole ring through metal-catalyzed reactions. Direct C-H activation, particularly at the C5 position, is a powerful tool for introducing new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed direct arylation reactions have been successfully employed to functionalize the C5 position of 1,4-disubstituted 1,2,3-triazoles. acs.org This method avoids the pre-functionalization often required in traditional cross-coupling reactions. For example, the reaction of a 1,4-disubstituted triazole with an aryl bromide in the presence of a palladium catalyst can yield the corresponding 1,4,5-trisubstituted triazole in good to excellent yields. acs.org Similarly, N-aryl 1,2,3-triazoles can undergo palladium-catalyzed C5-arylation with aryl halides. rsc.org Computational and experimental studies suggest that this transformation proceeds through an electrophilic mechanism. acs.org

These cross-coupling strategies offer a significant advantage over classical methods, which often require the synthesis of halotriazoles or the use of organometallic reagents. acs.orgscispace.com The ability to directly functionalize the C-H bond at the C5 position provides a more efficient and atom-economical route to complex, multi-substituted triazole derivatives. acs.orgrsc.org

Functional Group Transformations of the C4-N-methyl-Amine Moiety

The secondary amine group at the C4 position of 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine is a key site for derivatization, allowing for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.

N-Acylation Reactions Leading to Amide and Carboxamide Derivatives

The N-methyl-amine group readily undergoes N-acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amide and carboxamide derivatives. This reaction is a fundamental transformation for modifying the properties of the parent amine. The acylation of 4-amino-1,2,4-triazoles with reagents like benzoyl chloride proceeds efficiently to yield the N-acylated product. nih.gov While the specific substrate is a 1,2,4-triazole (B32235), the reactivity of the amino group is analogous. The resulting N-acyl-1,2,3-triazoles are stable compounds that can be isolated and characterized. rsc.org This straightforward reaction allows for the incorporation of a vast range of substituents, enabling the systematic modification of the molecule's steric and electronic properties.

Diazotization and Azide (B81097) Formation from the Amine

Diazotization is a process of converting a primary amino group into a diazonium salt using nitrous acid. organic-chemistry.org This reaction is a cornerstone of aromatic chemistry, as the diazonium group is an excellent leaving group that can be replaced by a wide variety of nucleophiles. In the context of 4-amino-1,2,3-triazoles, the primary amine precursor can be diazotized to form a triazole diazonium salt. nih.gov This reactive intermediate can then be subjected to substitution reactions. For example, treatment of the diazonium salt with sodium azide provides a pathway to the corresponding 4-azido-1,2,3-triazole. researchgate.net The synthesis of aryl azides from arenediazonium salts is a well-established and effective method. organic-chemistry.org It is important to note that the target compound, 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine, is a secondary amine. Direct diazotization of secondary amines typically leads to the formation of N-nitrosamines, not diazonium salts suitable for substitution. Therefore, the synthesis of a 4-azido derivative would proceed from the corresponding primary 4-amino-1,2,3-triazole.

Conversion to Other Nitrogen-Containing Functional Groups (e.g., Triazolium Salts via N-Alkylation)

The nitrogen atoms of the 1,2,3-triazole ring can be alkylated to form positively charged 1,2,3-triazolium salts. nih.govresearchgate.net This transformation alters the electronic properties of the ring, making it more electrophilic. Alkylation can be achieved using various alkylating agents such as alkyl halides, tosylates, or triflates. nih.gov The process typically involves the reaction of the neutral 1,2,3-triazole with the alkylating agent, which results in the quaternization of one of the ring nitrogen atoms. nih.govgoogle.com For a 1-substituted triazole, alkylation occurs at the N3 position to yield a 1,3-disubstituted triazolium salt. google.com These salts are valuable as ionic liquids, catalysts, and precursors for N-heterocyclic carbenes. nih.govresearchgate.net The formation of triazolium salts represents a significant modification of the triazole scaffold, opening up new avenues for further functionalization and application. nih.gov

Reactivity of the N1-Benzyl Group

The N1-benzyl group of the 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine scaffold is a key site for chemical modification, offering two primary locations for derivatization: the aromatic ring and the benzylic carbon. The reactivity of this group is influenced by the electronic properties of the triazole ring and provides a versatile handle for synthesizing a diverse range of analogues.

Functionalization of the Benzyl (B1604629) Aromatic Ring (e.g., Halogenation, Nitration, Substitution)

Common functionalization reactions include:

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the benzyl ring can be achieved using standard electrophilic halogenation reagents.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (NO2) onto the ring, which can subsequently be reduced to an amino group (NH2) for further derivatization.

Friedel-Crafts Reactions: Acylation and alkylation can introduce new carbon-carbon bonds, although these reactions can sometimes be limited by the deactivating nature of heterocyclic substituents.

The table below summarizes potential substitution reactions on the benzyl aromatic ring.

| Reaction Type | Typical Reagents | Product Functional Group | Potential Outcome |

|---|---|---|---|

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | -Br, -Cl | Introduction of one or more halogen atoms, typically at the ortho and para positions. |

| Nitration | HNO3, H2SO4 | -NO2 | Introduction of a nitro group, which is a versatile intermediate for other functional groups. |

| Sulfonation | Fuming H2SO4 | -SO3H | Introduction of a sulfonic acid group. |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | -COR | Introduction of an acyl group, leading to ketone derivatives. |

Benzylic Position Reactivity (e.g., Oxidation, Reduction)

The benzylic position—the carbon atom directly attached to both the nitrogen of the triazole and the benzene (B151609) ring—is notably reactive. libretexts.org This enhanced reactivity stems from the ability of the adjacent benzene ring to stabilize reaction intermediates, such as radicals, carbocations, and carbanions, through resonance. libretexts.org

Key reactions at the benzylic position include:

Oxidation: While harsh oxidation with reagents like potassium permanganate (B83412) (KMnO4) can cleave the entire benzyl group from an alkylbenzene to yield a carboxylic acid, such conditions would likely degrade the N-benzyl triazole structure. libretexts.org Milder and more controlled oxidation methods would be necessary to functionalize this position without cleaving the N-C bond.

Reduction (Debenzylation): A synthetically crucial reaction is the reductive cleavage of the N-benzyl bond, a process known as debenzylation. This is commonly performed via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas (H2). researchgate.net This reaction effectively removes the benzyl protecting group, yielding the corresponding N-H triazole. The efficiency of debenzylation can be influenced by other substituents on the triazole ring; for example, triazoles with oxygen-containing substituents are often readily debenzylated. researchgate.netlookchem.com

Radical Halogenation: The benzylic position can be selectively halogenated using reagents that generate radicals, such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.org The reaction proceeds via a stable benzylic radical intermediate, leading to the formation of an α-halo-N-benzyltriazole, which is a valuable precursor for further nucleophilic substitution reactions.

The table below details common reactions occurring at the benzylic position.

| Reaction Type | Typical Reagents | Key Intermediate | Product |

|---|---|---|---|

| Reduction (Debenzylation) | H2, Pd/C | Surface-adsorbed species | N-H triazole (benzyl group removed) |

| Radical Bromination | N-Bromosuccinimide (NBS), light/peroxide | Benzylic radical | α-Bromo-N-benzyl triazole |

Overall Reaction Pathways and Mechanistic Studies

Understanding the reaction mechanisms and pathways for the synthesis and derivatization of the 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine scaffold is fundamental for designing efficient synthetic routes and controlling product outcomes.

Elucidation of Reaction Mechanisms (e.g., 1,3-Dipolar Cycloaddition, N-Alkylation, Nucleophilic Substitutions)

Several core mechanistic principles govern the chemistry of this triazole scaffold:

1,3-Dipolar Cycloaddition: The formation of the 1,2,3-triazole ring itself is a classic example of a 1,3-dipolar cycloaddition, specifically the Huisgen cycloaddition between an azide (e.g., benzyl azide) and a terminal alkyne. researchgate.netfrontiersin.org The copper(I)-catalyzed variant (CuAAC or "click chemistry") proceeds through a mechanism involving the formation of a copper acetylide, which then reacts with the azide. This process is highly regioselective, leading almost exclusively to the 1,4-disubstituted triazole isomer. researchgate.net

N-Alkylation: The introduction of the benzyl group onto the triazole nitrogen and the methyl group onto the 4-amino nitrogen are examples of N-alkylation. This reaction typically follows a bimolecular nucleophilic substitution (SN2) pathway. nih.gov In this mechanism, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (such as benzyl bromide or methyl iodide) and displacing the halide leaving group in a single, concerted step.

Nucleophilic Aromatic Substitution (SNAr): While less common than electrophilic substitution on the benzyl ring, if a suitable leaving group (like a halogen) were present on the triazole ring (e.g., at the 4-position), it could be displaced by a nucleophile like methylamine. This SNAr mechanism is facilitated by the electron-withdrawing nature of the triazole ring, which can stabilize the negatively charged intermediate (Meisenheimer complex).

Regiochemical Control and Stereoselectivity in Derivatization Reactions

Controlling the specific arrangement of atoms (regiochemistry) and their 3D orientation (stereochemistry) is paramount in modern organic synthesis.

Regiochemical Control: The synthesis of substituted 1,2,3-triazoles presents a significant regiochemical challenge that has been addressed through catalyst development. researchgate.net

Cycloaddition: The thermal Huisgen cycloaddition often yields a mixture of 1,4- and 1,5-disubstituted regioisomers. In contrast, the copper(I)-catalyzed reaction provides excellent control, selectively producing the 1,4-isomer. frontiersin.org Conversely, ruthenium-based catalysts have been developed to favor the formation of the 1,5-isomer.

Alkylation: When alkylating a pre-formed NH-triazole, the reaction can occur on different nitrogen atoms (N1, N2, or N3). The regiochemical outcome is highly dependent on the reaction conditions. nih.gov Factors such as the choice of base, solvent, and the nature of the alkylating agent can be modulated to favor one regioisomer over others. mdpi.com For example, studies on related triazoles have shown that polar aprotic solvents like DMF can favor alkylation at the N2 position under certain basic conditions. mdpi.com

The table below outlines strategies for controlling regioselectivity in triazole synthesis.

| Reaction | Challenge | Method for Control | Predominant Isomer |

|---|---|---|---|

| [3+2] Cycloaddition | Formation of 1,4- vs. 1,5-disubstituted triazole | Copper(I) catalysis (CuAAC) | 1,4-disubstituted |

| [3+2] Cycloaddition | Formation of 1,4- vs. 1,5-disubstituted triazole | Ruthenium catalysis (RuAAC) | 1,5-disubstituted |

| N-Alkylation of NH-Triazole | Alkylation at N1 vs. N2 vs. N3 | Varies with substrate, base (e.g., Na2CO3), and solvent (e.g., DMF) | Condition-dependent |

Stereoselectivity: The parent compound, 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine, is achiral. However, stereoselectivity becomes a critical consideration if chiral centers are introduced during derivatization. For example, if the benzylic position is functionalized in a way that creates a stereocenter, or if chiral substituents are added elsewhere on the molecule, enantioselective or diastereoselective methods are required. Advanced catalytic systems, such as those employing Ni/photoredox dual catalysis with chiral ligands, have been developed to synthesize N-benzylic heterocycles with high enantioselectivity. nih.gov

An extensive search for scientific literature and spectroscopic data for the specific chemical compound 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine has been conducted. Despite a thorough review of available scientific databases and publications, no specific experimental data pertaining to the advanced spectroscopic and computational analysis of this exact molecule could be located.

The requested article structure is centered on detailed experimental findings from techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Diffraction (SCXRD). This includes specific data tables for chemical shifts, mass-to-charge ratios, vibrational frequencies, and crystallographic parameters like hydrogen bonding and crystal packing.

Unfortunately, published research containing this detailed characterization for 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine is not available in the public domain at this time. While data exists for structurally similar compounds, such as other 1-benzyl-1H-1,2,3-triazole derivatives, the strict requirement to focus solely on 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine prevents the inclusion of this related, but distinct, information.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline and content inclusions, as the foundational experimental data is not publicly available. Fulfilling the request would necessitate speculating or fabricating data, which would be scientifically unsound and misleading.

Should peer-reviewed literature detailing the synthesis and comprehensive characterization of 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine become available, the generation of the requested article would be feasible.

Advanced Spectroscopic and Computational Analysis of 1 Benzyl N Methyl 1h 1,2,3 Triazol 4 Amine

Computational Chemistry and Molecular Modeling Studies

Computational studies are instrumental in elucidating the intricacies of molecular behavior. Through the application of theoretical models, it is possible to predict and understand the chemical reactivity, electronic properties, and thermodynamic stability of 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine.

Density Functional Theory (DFT) Calculations for Electronic Properties.acs.org

Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic structure of molecules. acs.org Calculations performed using DFT, specifically with the B3LYP functional and a 6-311G(d,p) basis set, offer a detailed perspective on the electronic landscape of triazole derivatives. acs.orgnih.gov These theoretical calculations are typically conducted in the gas phase to determine the minimum energy molecular structure. acs.org

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govmalayajournal.org The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability; a smaller gap suggests higher chemical reactivity and polarizability. nih.gov

For a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine, DFT calculations have been performed. While specific HOMO-LUMO energy values for 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine are not available in the provided context, the analysis of similar structures indicates that the charge transfer interactions are a key aspect of their reactivity. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Structurally Related Triazole Derivative (Data for 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine)

| Parameter | Energy (eV) |

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | - |

| No specific energy values were found in the provided search results for this exact compound. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.org The MEP map illustrates the charge distribution, with different colors representing varying electrostatic potentials. Typically, red areas indicate negative potential, associated with electrophilic reactivity, while blue areas denote positive potential, indicating nucleophilic reactivity. nih.gov

In the analysis of a similar compound, 4-[(1-benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzene-1,2-dicarbonitrile, the MEP surface highlighted that the regions around nitrogen atoms of the triazole ring and cyano groups are characterized by negative electrostatic potential, making them susceptible to electrophilic attack. nih.gov Conversely, the hydrogen atoms of the methylene (B1212753) bridge and the phenyl rings show a positive potential. nih.gov This allows for the prediction of intermolecular interactions such as hydrogen bonding. nih.gov

Mulliken population analysis provides a method for calculating the partial atomic charges in a molecule, offering insights into the charge distribution and the nature of chemical bonds. researchgate.net For the related compound 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(o-tolyl)pyrimidin-2-amine, Mulliken atomic charges were calculated using the B3LYP/6-311G(d,p) method. researchgate.net

The analysis revealed that certain carbon atoms exhibit positive charges, while others have negative charges. researchgate.net Nitrogen atoms generally show negative charges, and hydrogen atoms consistently display a net positive charge. researchgate.net This information is critical for understanding the electrostatic interactions within the molecule and with other molecules. researchgate.net

Table 2: Mulliken Atomic Charges for Selected Atoms in a Structurally Related Triazole Derivative (Data for 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(o-tolyl)pyrimidin-2-amine)

| Atom | Charge (a.u.) |

| N4 | -0.4173 |

| C10 | -0.2496 |

| H10B | 0.1435 |

| Specific atoms are as labeled in the source publication. researchgate.net |

The thermodynamic properties of a compound, such as heat capacity (Cp), entropy (S), and enthalpy (H), can be calculated at different temperatures to understand its stability and behavior under various thermal conditions. For 1-benzyl-4-phenyl-1H-1,2,3-triazole, a complex thermodynamic study was conducted, revealing the temperature dependence of its heat capacity. bsu.by

These calculations are crucial for predicting the spontaneity of reactions and for understanding the energy landscape of the molecule. The standard thermodynamic functions are typically calculated from these data. bsu.by

Table 3: Standard Thermodynamic Functions at 298.15 K for a Structurally Related Triazole Derivative (Data for 1-benzyl-4-phenyl-1H-1,2,3-triazole)

| Property | Value |

| Heat Capacity (Cp) | 276.1 ± 1.1 J∙mol–1∙K–1 |

| Entropy (S) | 212.0 ± 0.8 J∙mol–1∙K–1 |

| Reduced Enthalpy | 131.8 ± 0.5 J∙mol–1∙K–1 |

| Reduced Gibbs Energy | 80.18 ± 0.32 J∙mol–1∙K–1 |

Quantitative Structure-Activity Relationships (QSARs) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for designing and optimizing new drug candidates. These studies correlate the biological activity of a series of compounds with their physicochemical properties or structural features. While specific QSAR studies for 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine are not detailed in the provided information, the broad spectrum of biological activities reported for 1,2,3-triazole derivatives, including anti-bacterial properties, suggests that this class of compounds is a prime candidate for such analysis. researchgate.net

Predictive modeling based on QSAR can accelerate the discovery of new therapeutic agents by identifying key molecular descriptors that influence biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts towards more potent and selective molecules.

Molecular Dynamics Simulations and Conformational Analysis

In analogous systems, such as other substituted triazoles, MD simulations have been employed to validate the stability of ligand-protein interactions and to understand conformational changes. acs.orgacs.orgpensoft.net For the title compound, simulations would likely reveal significant rotational freedom around the C-N bond connecting the benzyl (B1604629) group to the triazole ring and the N-C bond of the N-methylamine group. The conformational space of similar building blocks, like 1,4-substituted 1,2,3-triazole amino acids, has been systematically analyzed using quantum chemical calculations, revealing a limited number of stable conformers. nih.gov This suggests that 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine would also possess a set of low-energy conformations dictated by the steric and electronic interactions between the substituents.

The orientation of the benzyl group relative to the triazole ring is a key conformational feature. The planarity of the triazole ring is a stable feature, but the dihedral angle between the phenyl ring of the benzyl group and the triazole ring would be a critical parameter. Studies on similar structures have shown that this dihedral angle can vary, influencing the molecule's electronic properties and potential intermolecular interactions.

A systematic analysis of the conformational space would likely be performed using quantum chemical calculations to locate potential energy minima. nih.gov These calculations would identify the most stable conformations of the molecule in different environments, such as in the gas phase or in various solvents. The relative energies of these conformers would indicate their population distribution at thermal equilibrium. For instance, in a study of 1,4- and 1,5-substituted 1,2,3-triazole amino acids, different theoretical approaches were used to locate possible conformations and their potential minima. nih.gov

Table 1: Predicted Key Dihedral Angles in Conformational Analysis of 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine (Hypothetical Data)

| Dihedral Angle | Predicted Range (degrees) | Description |

| Phenyl-C-N-Triazole | 40 - 90 | Rotation of the benzyl group relative to the triazole ring. |

| Triazole-N-C-H (methyl) | 0 - 180 | Rotation of the methyl group. |

| C-C-N-H (amine) | 180 (trans) | Preferred orientation of the amine proton. |

Validation of Computational Data with Experimental Spectroscopic and Structural Data

A critical aspect of computational chemistry is the validation of theoretical models with experimental data. For 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine, this would involve comparing calculated spectroscopic and structural parameters with those obtained from techniques like NMR, FT-IR, and X-ray crystallography.

Density Functional Theory (DFT) calculations are commonly used to predict molecular structures and spectroscopic properties. acs.orgnih.govnih.gov For various 1,2,3-triazole derivatives, DFT calculations have shown good agreement with experimental findings. nih.govbohrium.com For instance, the calculated vibrational frequencies from DFT can be correlated with experimental FT-IR spectra, and predicted NMR chemical shifts can be compared with experimental data. acs.orgnih.gov

In a study on new 1,2,3-triazole derivatives, the structures were explored by DFT using the B3LYP/6-311++G(d,p) level of theory. nih.gov Similarly, for the title compound, geometric parameters such as bond lengths, bond angles, and dihedral angles would be calculated and compared with X-ray crystallographic data if available for a similar molecule. The calculated 1H and 13C NMR chemical shifts would be benchmarked against experimental spectra to confirm the proposed structure and assign resonances.

The UV-Vis absorption spectra can also be simulated using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions. rsc.org The calculated maximum absorption wavelengths (λmax) can be compared with experimental measurements to validate the computational methodology. It is worth noting that for some 1,2,3-triazole based chromophores, achieving quantitative agreement with experimental spectra using TD-DFT can be challenging and highly dependent on the chosen functional and solvent model. rsc.org

Table 2: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value (Hypothetical) | Calculated Value (Hypothetical) |

| 1H NMR (δ, ppm) - CH2 (benzyl) | 5.5 | 5.45 |

| 1H NMR (δ, ppm) - CH3 (methyl) | 3.0 | 2.95 |

| 13C NMR (δ, ppm) - C4 (triazole) | 145.0 | 144.8 |

| FT-IR (cm-1) - N-H stretch | 3350 | 3345 |

| UV-Vis λmax (nm) | 275 | 270 |

Planar Intramolecular Charge Transfer (PICT) Mechanism Studies in Related Systems

The concept of Intramolecular Charge Transfer (ICT) is fundamental to understanding the photophysical properties of many organic molecules, particularly those with electron-donating and electron-accepting moieties. In a Planar Intramolecular Charge Transfer (PICT) mechanism, the molecule largely maintains its planar conformation in the excited state during the charge transfer process.

While specific PICT studies on 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine are not documented, the structural components of the molecule — a potentially electron-donating amino group and a triazole ring which can act as a linker or part of a larger conjugated system — suggest that ICT processes could be relevant. The 1,2,3-triazole ring can act as a conjugative π-linker in push-pull chromophores, facilitating charge transfer from a donor to an acceptor group. researchgate.netacs.org

Studies on other triazole-based push-pull systems have shown that upon photoexcitation, a highly dipolar charge-separated excited state can be populated, especially in polar solvents. rsc.org The formation of such a state is a hallmark of ICT. The planarity of the system is a key factor; if the molecule can remain planar in the excited state, the PICT mechanism is likely to be operative. Computational studies on related systems often investigate the geometry of the molecule in its excited state to distinguish between planar (PICT) and twisted (TICT) intramolecular charge transfer mechanisms.

The investigation of such mechanisms often involves steady-state and time-resolved spectroscopy. rsc.org The solvent polarity plays a significant role, with more polar solvents often stabilizing the charge-separated state and leading to a more efficient ICT process. rsc.org Theoretical calculations, such as TD-DFT, can be used to model the electronic transitions and the nature of the excited states, providing evidence for charge transfer character. researchgate.netacs.org

Biological and Bio Conjugation Applications of 1 Benzyl N Methyl 1h 1,2,3 Triazol 4 Amine Scaffolds Mechanism Focused

Mechanism-Based Biological Activity Investigations

The 1,2,3-triazole ring system is recognized as a privileged scaffold in medicinal chemistry, capable of interacting with a diverse range of enzymes and biological receptors. nih.gov The nitrogen atoms within the triazole ring are key to its enzyme-inhibitor interactions. nih.gov Research into derivatives built upon the 1-benzyl-1H-1,2,3-triazole framework has revealed significant potential in enzyme inhibition and targeting crucial cellular components.

The 1-benzyl-1,2,3-triazole moiety is a key component in the design of acetylcholinesterase (AChE) inhibitors. AChE is a critical enzyme in the cholinergic system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of this enzyme is a primary therapeutic strategy for conditions like Alzheimer's disease. nih.gov

A study on 9H-carbazole derivatives featuring the N-benzyl-1,2,3-triazole moiety identified several potent AChE inhibitors. The most active compound, a 2-methylbenzyl derivative, demonstrated an IC₅₀ value of 1.9 µM. Structure-activity relationship (SAR) analyses from this research revealed that the anti-AChE activity is sensitive to the substitution pattern on the benzyl (B1604629) ring. Small electron-donating groups (like methyl and methoxy) or small halogens (like fluorine) at the ortho or meta positions of the benzyl group tended to improve or maintain significant inhibitory activity.

| Substituent on Benzyl Ring | Position | IC₅₀ (µM) |

|---|---|---|

| 2-Methyl | ortho | 1.9 |

| 2-Fluoro | ortho | 2.5 |

| 3-Methoxy | meta | 3.0 |

| 3-Methyl | meta | 3.3 |

| 3-Fluoro | meta | 3.5 |

| None (Unsubstituted) | - | 3.8 |

Detailed studies concerning the direct interaction and inhibition mechanisms of the 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine scaffold with catalase were not prominent in the reviewed scientific literature.

The specific three-dimensional arrangement and electronic properties of the 1-benzyl-1,2,3-triazole scaffold govern its binding affinity to molecular targets. This is largely dictated by non-covalent interactions.

The 1,2,3-triazole ring possesses a significant dipole moment, which enables it to act as a strong hydrogen bond acceptor via its N2 and N3 atoms. researchgate.net Crystallographic studies of related 1-benzyl-1,2,3-triazole derivatives have provided a clear picture of the key intermolecular forces at play.

The spatial relationship between the rings is also a defining feature. The dihedral angle, which measures the twist between the planes of the rings, influences how the molecule fits into a binding pocket. In several derivatives, the triazole and benzyl rings are oriented nearly perpendicular to each other. iucr.orgnih.gov

| Derivative | Key Interaction Types | Dihedral Angle (Triazole-Benzyl Ring) | Reference |

|---|---|---|---|

| 1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,3-benzodiazole | C—H⋯N hydrogen bonds, C—H⋯π(ring) interactions | 74.26 (4)° | iucr.org |

| 4-Benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole | C—H⋯O hydrogen bonds, C—H⋯π contacts | 83.23 (10)° | nih.gov |

The 1-benzyl-1H-1,2,3-triazole scaffold has been identified as a potent inhibitor of tubulin polymerization, a key process in cell division, making it a target for anticancer drug development. nih.govnih.gov Derivatives of this scaffold have been shown to bind to the colchicine (B1669291) site of β-tubulin. nih.gov

A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which are structurally very similar to the subject compound, were found to be potent inhibitors of cancer cell growth. nih.govnih.gov The lead compound from this series, 2-(4-methoxyphenyl)-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)oxazole-4-carboxamide, exhibited an IC₅₀ of 46 nM against the MCF-7 human breast tumor cell line. nih.gov The mechanism of action was confirmed to be antimicrotubule activity through several lines of evidence:

Inhibition of Tubulin Polymerization: The compound was shown to directly inhibit the polymerization of purified tubulin in vitro. nih.gov

Cell Cycle Arrest: It caused an arrest of HeLa cells in the G2/M phase of the cell cycle, which is characteristic of antimicrotubule agents. nih.gov

Microtubule Disruption: Confocal microscopy revealed a perturbation of the normal microtubule network in treated HeLa cells. nih.gov

Molecular docking studies of other triazole-based hybrids further elucidate the binding mode. These studies show that the triazole scaffold fits well within the colchicine binding domain at the α/β interface of tubulin. nih.gov Specific interactions, such as hydrogen bonds between the nitrogen atoms of the triazole ring and amino acid residues like Lysβ352, are crucial for its biological activity. nih.gov In docking studies of other triazole derivatives, hydrogen bond interactions with residues such as Asn258 and π-cationic interactions with Lys254 have also been observed, demonstrating the scaffold's ability to form multiple points of contact within the binding site. researchgate.net

| Compound | Activity | Assay/Cell Line | Result |

|---|---|---|---|

| 2-(4-methoxyphenyl)-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)oxazole-4-carboxamide (13e) | Antiproliferative | MCF-7 (Breast Cancer) | IC₅₀ = 46 nM |

| Tubulin Polymerization Inhibition | In vitro | Inhibited at 10 µM |

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

The biological activity of the 1-benzyl-1H-1,2,3-triazol-4-amine scaffold can be significantly modulated by chemical modifications at various positions of the molecule. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

The benzyl group at the N1 position of the triazole ring plays a critical role in the antiproliferative activity of these compounds. SAR studies have revealed that substitutions on this benzyl ring can have a profound impact on potency. For instance, the introduction of a meta-phenoxy group on the N-1-benzyl moiety has been shown to be important for the antiproliferative activity of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides. mdpi.comnih.gov This suggests that this substitution may be involved in key interactions with the biological target, potentially through additional hydrophobic or hydrogen bonding interactions. The convergence of synthetic strategies allows for systematic variation of the benzyl group to further explore these interactions and optimize activity. mdpi.com

The substituent at the C4 position of the triazole ring is another critical determinant of biological activity. In the case of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, a variety of heterocyclic substitutions for the aryl group of the arylamide are tolerated, indicating a degree of flexibility in this region for maintaining activity. mdpi.comnih.gov This allows for the introduction of different groups to fine-tune properties such as solubility and cell permeability without compromising the core activity.

While specific studies on the N-methylation of the C4-amine were not found in the reviewed literature, this modification is a common strategy in medicinal chemistry to alter a compound's physicochemical properties. N-methylation can influence a molecule's basicity, lipophilicity, and metabolic stability. It can also introduce steric bulk that may affect binding to the target protein. For instance, the presence of a methyl group could either enhance or hinder the hydrogen bonding capacity of the amine, thereby altering its interaction with the biological target. Further research is needed to specifically elucidate the impact of N-methylation on the antiproliferative activity of 1-benzyl-1H-1,2,3-triazol-4-amine.

Comparative Studies with Analogous 1,2,3-Triazole Derivatives and Other Heterocyclic Systems

While direct comparative studies focusing solely on 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine are not extensively documented in the available literature, valuable insights can be drawn from research on analogous 1,2,3-triazole derivatives and other heterocyclic systems. The biological activity of triazole derivatives is significantly influenced by the nature and position of substituents on the triazole ring.

For instance, studies on various 1,2,3-triazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov The N-1 benzyl group is a common feature in many biologically active triazoles, often contributing to hydrophobic interactions with biological targets. The 4-amino group provides a key site for further functionalization and can participate in hydrogen bonding interactions, which are crucial for molecular recognition at receptor sites.

The methylation of the 4-amino group to an N-methyl group can subtly alter the compound's physicochemical properties, such as its basicity, lipophilicity, and hydrogen bonding capacity. These changes can, in turn, affect the molecule's pharmacokinetic and pharmacodynamic profile. For example, N-alkylation of triazolium salts has been shown to influence their antifungal activity, with the length of the alkyl chain being a determining factor. nih.gov While this is not a direct comparison, it highlights the importance of substitution on the nitrogen atom.

In comparison to other heterocyclic systems, such as 1,2,4-triazoles, the 1,2,3-triazole scaffold, often synthesized via "click chemistry," offers a stable and relatively inert core that can act as a linker or a key pharmacophoric element. nih.gov The specific orientation of the substituents in 1,4-disubstituted 1,2,3-triazoles, like the one , provides a well-defined vector for the attached functionalities, which is advantageous in rational drug design.

A summary of biological activities of various 1,2,3-triazole derivatives is presented in the table below, illustrating the versatility of this scaffold.

| 1,2,3-Triazole Derivative Type | Observed Biological Activity | Key Structural Features | Reference |

| 1,2,3-Triazoles with Heterocyclic Fragments | Anticancer | Combination of triazole with other heterocyclic rings | nih.gov |

| 1,2,3-Triazole-Amino Acid Conjugates | Anticancer | Diaryl ether moiety and amino acid conjugation | mdpi.com |

| 1,2,3-Triazolium Salts | Antifungal | N-alkylation of the triazole ring | nih.gov |

| 1-Benzyl-1H-1,2,3-triazol-4-yl Derivatives | Anticancer (Antimicrotubule) | N-1 benzyl group and functionalization at the 4-position | biointerfaceresearch.com |

Bioconjugation and Imaging Applications

The 1,2,3-triazole scaffold is a cornerstone of modern bioconjugation and bioimaging, largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and bioorthogonal "click" reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. nih.govmdpi.com This reaction is widely employed for labeling and developing probes for various biomolecules, including proteins, nucleic acids, and glycans. nih.govresearchgate.net

The 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine scaffold can be readily incorporated into bioconjugation strategies. The primary amine at the 4-position can be functionalized with either an azide (B81097) or a terminal alkyne group, allowing it to be "clicked" onto a biomolecule of interest that has been correspondingly modified with the complementary reactive partner. The N-benzyl group can influence the solubility and binding properties of the resulting bioconjugate.

The CuAAC reaction is favored for bioconjugation due to its:

High efficiency and yield: The reaction proceeds rapidly and often to completion under mild, aqueous conditions. mdpi.com

Bioorthogonality: The azide and alkyne functional groups are largely unreactive with biological functional groups, ensuring specific labeling. nih.gov

Stability of the triazole linkage: The resulting triazole ring is chemically stable and resistant to enzymatic degradation. mdpi.com

Ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are often used to stabilize the Cu(I) catalyst and protect biomolecules from oxidative damage during the reaction. nih.gov

The 1,2,3-triazole ring is not merely a passive linker; it can also be an integral part of a fluorophore. nih.gov The electronic properties of the triazole ring can be modulated by its substituents, influencing the photophysical properties of the molecule. rsc.org By attaching a fluorophore to the 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine scaffold, or by designing the scaffold itself to be part of a larger conjugated system, fluorescent probes for bioimaging can be developed.

For example, 1,2,3-triazoles have been incorporated into fluorescent analogues of nucleic acid bases and amino acids to probe biological structures and interactions. rsc.orgresearchgate.net The fluorescence properties of these probes, such as quantum yield and Stokes shift, are sensitive to their local environment, making them useful for sensing applications. nih.gov

The development of fluorescent probes based on 4-amino-1,2,3-triazole scaffolds could involve:

Conjugation to known fluorophores: The amino group can be used as a handle to attach a fluorescent dye.

Incorporation into a push-pull system: The triazole ring can act as a π-spacer between an electron-donating group and an electron-accepting group to create a fluorophore with environment-sensitive emission.

Formation of fluorescent metal complexes: The nitrogen atoms of the triazole ring can coordinate with metal ions, leading to changes in fluorescence.

| Triazole-Based Probe Type | Application | Key Feature | Reference |

| Triazole Adenine Analogues | Probing DNA structure | Intrinsic fluorescence of the modified nucleobase | rsc.org |

| 4,5-Bis(arylethynyl)-1,2,3-triazoles | Fluorescent labeling of proteins and cells | High Stokes shift and tunable emission | nih.gov |

| Amino acid-derived 1,2,3-triazoles | Enantioselective sensing of carbohydrates | Photoactive quinoline (B57606) moiety | researchgate.net |

Role as a Versatile Scaffold in Drug Design and Discovery

The 1,2,3-triazole core is considered a "privileged" scaffold in drug discovery, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme. nih.govresearchgate.net

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The 1,2,3-triazole ring serves as an excellent scaffold for the spatial arrangement of pharmacophoric elements. researchgate.net

The 1-benzyl-N-methyl-1H-1,2,3-triazol-4-amine structure provides a rigid core with three key points for diversification: the benzyl group, the N-methyl group, and the 4-amino group (or its derivatives). This allows for the systematic exploration of the chemical space around the scaffold to optimize interactions with a biological target. For instance, derivatives of (1-benzyl-1H-1,2,3-triazol-4-yl)methyl have been investigated as potent anticancer agents. biointerfaceresearch.com

The triazole ring itself can participate in hydrogen bonding and dipole-dipole interactions, and its stability makes it a reliable component of a drug candidate. nih.gov

Molecular hybridization is a strategy in drug design where two or more pharmacophores are combined into a single molecule to create a hybrid compound with potentially enhanced affinity, improved selectivity, or a dual mode of action. nih.govresearchgate.net The 1,2,3-triazole ring, readily formed by the CuAAC reaction, is an ideal linker for molecular hybridization. nih.govresearchgate.net

Examples of molecular hybridization involving the 1,2,3-triazole core include:

Triazole-alkaloid hybrids: Combining the triazole scaffold with natural product pharmacophores to improve their drug-like properties. nih.gov

Triazole-amino acid conjugates: Linking amino acids to the triazole core to enhance biological activity and cellular uptake. mdpi.com

Triazole-heterocycle hybrids: Fusing or linking the triazole ring with other heterocyclic systems to create novel chemical entities with unique biological profiles. nih.gov

Future Research Directions and Perspectives on 1 Benzyl N Methyl 1h 1,2,3 Triazol 4 Amine

Methodological Advancements in Synthesis and Derivatization

The synthesis of 1,2,3-triazoles, largely revolutionized by the advent of "click chemistry," continues to evolve. rsc.org Future research is focused on refining these methods to be more environmentally friendly, versatile, and suitable for large-scale applications.

Development of More Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the synthesis of 1,2,3-triazoles, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. rsc.orgbenthamdirect.com A primary focus is the replacement of traditional organic solvents with greener alternatives. rsc.org Water, glycerol, and deep eutectic solvents (DES) have emerged as promising media for triazole synthesis. consensus.app For instance, the use of Cyrene™, a biodegradable solvent, has been shown to allow for the synthesis of 1,2,3-triazoles with product isolation achieved by simple precipitation in water, thereby eliminating the need for organic solvent extractions. nih.gov

Another key area is the development of eco-friendly catalysts and reaction conditions. acs.org The use of alternative energy sources like microwave and ultrasound irradiation can significantly reduce reaction times and energy input. nih.govrsc.org Research into reusable catalysts, such as copper nanoparticles or copper supported on waste materials like oyster shells, is also gaining traction, offering a way to minimize catalyst waste and cost. consensus.appacs.org One-pot, multi-component reactions are being optimized to improve atom economy and reduce the number of synthetic steps and purification processes. acs.org

| Green Approach | Description | Key Advantages | References |

|---|---|---|---|

| Green Solvents | Replacement of volatile organic compounds (VOCs) with environmentally benign solvents. | Reduced toxicity and environmental impact; potential for catalyst/solvent recycling. | rsc.orgconsensus.appnih.gov |

| Alternative Energy Sources | Use of microwave or ultrasound irradiation to promote reactions. | Shorter reaction times, reduced energy consumption, and often higher yields. | nih.govrsc.org |

| Reusable Catalysts | Development of heterogeneous or supported catalysts that can be easily recovered and reused. | Minimized waste, reduced cost, and simplified product purification. | consensus.appacs.org |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Increased efficiency, higher atom economy, and reduced solvent use and waste generation. | nih.govacs.org |

Expanding the Scope of Functional Group Tolerance and Regioselectivity in Complex Derivatizations

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly reliable for producing 1,4-disubstituted 1,2,3-triazoles, achieving different substitution patterns and accommodating a wide array of functional groups remains an active area of research. frontiersin.org Future work will focus on developing catalysts and reaction conditions that allow for the selective synthesis of 1,5-disubstituted or even fully substituted 1,2,3-triazoles. nih.govnih.gov

Methods that offer high regioselectivity under mild conditions are crucial for the synthesis of complex molecules. acs.org For example, base-induced methods have been developed for the highly N2-regioselective substitution of N-sulfonyl-1,2,3-triazoles. acs.org The ability to control regioselectivity is paramount when synthesizing specific isomers for pharmacological evaluation, as different isomers can have vastly different biological activities.

Furthermore, enhancing the tolerance for sensitive functional groups is essential for the late-stage functionalization of complex molecules, a common strategy in drug discovery. tandfonline.comnih.gov Synthetic protocols are being developed that avoid harsh reagents or high temperatures, thereby preserving delicate functionalities elsewhere in the molecule. frontiersin.orgnih.gov This includes metal-free and azide-free approaches, which broaden the applicability of triazole synthesis to a wider range of substrates. organic-chemistry.org

Automated Synthesis and High-Throughput Screening for Combinatorial Library Generation